1-Chloro-3-methoxybutan-2-one
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Overview
Description
1-Chloro-3-methoxybutan-2-one is a chemical compound with the molecular formula C5H9ClO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorine atom, a methoxy group, and a ketone functional group.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Chloro-3-methoxybutan-2-one . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how stable it remains in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-methoxybutan-2-one can be synthesized through the methylation of acetoin with dimethyl carbonate. This process is performed in a sustainable one-step reaction, which improves process mass intensity and atom economy compared to previously published methods . The reaction typically involves the use of a catalyst and is carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions are crucial to achieving high productivity and cost-effectiveness. The compound is often produced in facilities equipped with advanced chemical processing technologies to ensure consistent quality and safety.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-methoxybutan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the ketone group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or other oxidized compounds.
Reduction: Alcohol derivatives.
Scientific Research Applications
1-Chloro-3-methoxybutan-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized as a solvent and intermediate in the production of various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybutan-2-one: A similar compound with a methoxy group and a ketone functional group but without the chlorine atom.
3-Chloro-2-butanone: Contains a chlorine atom and a ketone group but lacks the methoxy group.
Uniqueness
1-Chloro-3-methoxybutan-2-one is unique due to the presence of both a chlorine atom and a methoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
Properties
IUPAC Name |
1-chloro-3-methoxybutan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-4(8-2)5(7)3-6/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPPAQKACAMXOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CCl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2356405-40-6 |
Source
|
Record name | 1-chloro-3-methoxybutan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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